N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide
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Overview
Description
N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide typically involves the formation of the thiazole ring followed by the introduction of the pyridine and acetamide groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 2-ethyl-4-phenylthiazole and 2-bromopyridine in the presence of a base like potassium carbonate can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvents like ethanol or dimethylformamide are often used, and the reactions are typically carried out under controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anti-inflammatory and antitumor activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antibacterial, antifungal, anti-inflammatory, and antitumor effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-phenylthiazole
- 4-Phenyl-2-thiazolamine
- 2-Amino-4-phenylthiazole
Uniqueness
N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide is unique due to the presence of both the thiazole and pyridine rings, which contribute to its diverse biological activities. The combination of these rings enhances its ability to interact with various molecular targets, making it a versatile compound in scientific research .
Properties
CAS No. |
365430-40-6 |
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Molecular Formula |
C18H17N3OS |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N-[4-(2-ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide |
InChI |
InChI=1S/C18H17N3OS/c1-3-16-21-17(13-7-5-4-6-8-13)18(23-16)14-9-10-19-15(11-14)20-12(2)22/h4-11H,3H2,1-2H3,(H,19,20,22) |
InChI Key |
SAQBGUZFQDVVAL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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